molecular formula C10H12BrN3O B1441148 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one CAS No. 1219961-02-0

4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one

Cat. No.: B1441148
CAS No.: 1219961-02-0
M. Wt: 270.13 g/mol
InChI Key: LOZWPOBNWQUWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C10H12BrN3O and its molecular weight is 270.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-bromo-4-methylpyridin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c1-7-4-9(13-5-8(7)11)14-3-2-12-10(15)6-14/h4-5H,2-3,6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZWPOBNWQUWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235116
Record name 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219961-02-0
Record name 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219961-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous and non-aqueous solubility of a drug candidate is a critical determinant of its ultimate clinical success, profoundly influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one, a novel heterocyclic compound. We will explore its behavior in dimethyl sulfoxide (DMSO), the standard for compound storage and high-throughput screening, and in physiologically relevant aqueous buffers. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven experimental protocols. We will dissect the nuances between kinetic and thermodynamic solubility, elucidate the critical impact of DMSO as a co-solvent, and provide a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug from a lab bench to a patient is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter.[3] Poor solubility can lead to a cascade of issues, including unreliable in vitro test results, underestimated toxicity, and poor bioavailability, ultimately increasing development costs and the probability of late-stage failure.[1][2][4]

The subject of this guide, this compound, possesses structural features that warrant careful solubility assessment. The piperazine core, a "privileged scaffold" in medicinal chemistry, can enhance aqueous solubility and offers versatile handles for property modulation.[5][6][7] Conversely, the bromo-substituted pyridine ring introduces lipophilicity, which may suppress aqueous solubility. Understanding the interplay of these structural elements is key to predicting and managing the compound's behavior.

This guide will provide the necessary protocols to build a robust solubility profile for this compound, focusing on two key solvent systems:

  • Dimethyl Sulfoxide (DMSO): The universal solvent for compound storage and high-throughput screening (HTS).

  • Aqueous Buffer (e.g., PBS, pH 7.4): To simulate physiological conditions and predict in vivo dissolution behavior.

Solubility in Dimethyl Sulfoxide (DMSO): The Starting Point

DMSO is favored in early drug discovery for its remarkable ability to dissolve a wide range of organic molecules, making it an ideal vehicle for creating high-concentration stock solutions for HTS.[8][9] While most compounds are readily soluble in DMSO, verifying this and establishing a high-concentration limit is a crucial first step.

Rationale for DMSO Solubility Testing

The primary goal is to ensure that a compound can be fully dissolved at the concentrations required for stock solutions (typically 10-50 mM). Undissolved material in a stock solution can lead to significant errors in all subsequent assays. This test also helps identify compounds that may be problematic even in this forgiving solvent.[9]

Experimental Protocol: DMSO Stock Solubility

This protocol determines the maximum soluble concentration of the test article in 100% DMSO at room temperature.

Methodology:

  • Preparation: Weigh out approximately 5 mg of this compound into a clean, dry glass vial.

  • Solvent Addition: Add a calculated volume of anhydrous DMSO to achieve a high target concentration (e.g., 100 mM).

  • Solubilization: Vortex the vial vigorously for 2-5 minutes.

  • Visual Inspection: Carefully inspect the solution against a light and dark background for any visible solid particles.

  • Equilibration & Re-inspection: Allow the vial to sit at room temperature for 1-2 hours and re-inspect to ensure no precipitation has occurred over time.

  • Confirmation (Optional): If clarity is ambiguous, the solution can be centrifuged at high speed (~14,000 rpm) for 10 minutes. Any pellet formation indicates insolubility.

Data Presentation & Interpretation

The results are typically reported qualitatively or as a maximum concentration achieved.

ParameterResultObservations
Target Concentration 100 mMN/A
Visual Clarity Clear, colorless solutionNo particulates observed
Post-Centrifugation No pellet formedConfirms complete dissolution
Conclusion Soluble in DMSO≥ 100 mM

Aqueous Solubility: The Key to Biological Relevance

Aqueous solubility is a far more challenging and biologically significant parameter. It directly impacts a drug's absorption from the gastrointestinal tract and its distribution in the body.[10] In drug discovery, we distinguish between two types of aqueous solubility: kinetic and thermodynamic.[11][12]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Understanding the difference between these two measurements is essential for making informed decisions at various stages of the drug discovery pipeline.[2][4]

  • Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions.[10][13] It measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[2][4][14] This value is highly relevant for in vitro screening assays where compounds are typically introduced in this manner.[1][12] Low kinetic solubility can cause compound precipitation in an assay, leading to false negatives or positives and unreliable data.[15]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (typically >24 hours) until the concentration in the solution phase is constant.[4][16] This measurement is the gold standard, crucial for lead optimization and pre-formulation studies, as it represents the maximum stable concentration achievable under physiological conditions.[2][4][16]

The DMSO Co-Solvent Effect: A Common Pitfall

A frequent source of error in aqueous solubility measurement is the carryover of DMSO from the stock solution.[17] DMSO is a powerful co-solvent; its presence, even at low percentages (e.g., 1-2%), can artificially inflate the apparent solubility of a compound.[17][18][19][20] When the DMSO-solubilized compound is diluted into a buffer, it can create a temporary, supersaturated state known as a "parachute effect." This solution is thermodynamically unstable and will eventually precipitate.[15] Kinetic solubility assays are particularly susceptible to this artifact.

The diagram below illustrates how the final DMSO concentration can impact the perceived solubility, potentially leading to an overestimation of the compound's true aqueous solubility.

cluster_0 High DMSO Stock cluster_1 Aqueous Buffer Addition cluster_2 Observed Outcome Stock Compound in 100% DMSO (High Concentration) A Dilution to 5% DMSO (Co-solvent effect) Stock->A Dilute B Dilution to 1% DMSO (Reduced co-solvent effect) Stock->B Dilute ResultA Artificially High 'Solubility' (Supersaturated State) A->ResultA Leads to ResultB Closer to True Solubility (Metastable State) B->ResultB Leads to C True Aqueous Buffer (No DMSO) ResultC True Thermodynamic Solubility (Equilibrium State) C->ResultC Represents

Impact of DMSO co-solvent on solubility measurements.

Experimental Protocols for Aqueous Solubility

Reliable data requires robust and well-controlled protocols. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility.

Protocol: Kinetic Solubility by Nephelometry

This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[4][14] Precipitation is detected by an increase in light scattering (nephelometry).

Methodology:

  • Stock Preparation: Prepare a serial dilution of this compound in 100% DMSO in a 96-well plate (e.g., from 10 mM down to ~20 µM).

  • Assay Plate: In a clear-bottom 96-well plate, add phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO stock plate to the PBS-containing assay plate. This results in a final DMSO concentration of ~1-2%.

  • Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours.[4]

  • Measurement: Read the plate on a nephelometer or plate reader capable of measuring light scattering or turbidity.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This is the gold-standard method for determining true equilibrium solubility.[16][21][22][23] It requires more time and compound but provides the most accurate and reliable data.[16]

The workflow for this protocol is a self-validating system designed to ensure equilibrium is reached and the data is accurate.

A 1. Add Excess Solid Compound to Buffer B 2. Agitate at RT (e.g., 24-48h) A->B C 3. Sample Supernatant at Multiple Time Points (e.g., 24h, 48h) B->C J Extend Incubation Time D 4. Separate Solid (Centrifuge/Filter) C->D E 5. Quantify Concentration (HPLC-UV) D->E F 6. Analyze Residual Solid (Optional: XRPD) D->F Self-Validation G 7. Data Analysis: Compare Time Points E->G H Equilibrium Confirmed? (Conc. at 24h = 48h) G->H H:s->B:s No I Final Thermodynamic Solubility Value H->I Yes

Workflow for Thermodynamic Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to ensure solid remains after equilibration, e.g., 1-2 mg) to a vial containing a precise volume (e.g., 1 mL) of PBS, pH 7.4.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours.[4][16] The long incubation is critical to ensure the system reaches equilibrium.[2][4]

  • Sampling: After 24 hours, stop agitation and allow the suspension to settle.

  • Phase Separation: Carefully remove an aliquot of the supernatant. It is crucial to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation at high speed followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[1][4]

  • Quantification: Prepare a calibration curve of the compound using known concentrations. Dilute the filtered sample into a suitable mobile phase and quantify the concentration using a validated HPLC-UV method.[8][17]

  • Confirmation of Equilibrium (Self-Validation): Continue agitating the vial for another 24 hours (48 hours total). Repeat steps 3-5. If the concentration measured at 48 hours is not significantly different from the 24-hour measurement, equilibrium has been achieved. If it is higher, the incubation must be extended.

  • Solid-State Analysis (Optional but Recommended): After the experiment, the remaining solid can be recovered and analyzed (e.g., by X-ray powder diffraction) to ensure the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph), which would alter its solubility.

Summary of Illustrative Solubility Data

The following table presents a hypothetical but realistic solubility profile for this compound, based on its structural motifs.

Measurement TypeSolvent/BufferMethodIllustrative Result (µg/mL)Illustrative Result (µM)Interpretation
Crude Solubility 100% DMSOVisual Inspection> 28,700> 100,000Excellent solubility for stock preparation.
Kinetic Solubility PBS, pH 7.4 (1% DMSO)Nephelometry~45~157Moderate kinetic solubility; risk of precipitation in high-concentration in vitro assays.
Thermodynamic Solubility PBS, pH 7.4Shake-Flask HPLC-UV1552Low thermodynamic solubility; may pose bioavailability challenges (BCS Class II/IV candidate).[21][22]

Molecular Weight of this compound assumed to be ~286.14 g/mol .

Conclusion and Strategic Implications

This guide has outlined a robust, multi-faceted approach to characterizing the solubility of this compound. By employing both high-throughput kinetic methods and gold-standard thermodynamic protocols, researchers can build a comprehensive understanding of the compound's behavior.

The illustrative data suggest a compound that, while highly soluble in DMSO, exhibits low aqueous solubility. This profile is common in drug discovery and has significant strategic implications:

  • In Vitro Science: Care must be taken in designing cell-based and biochemical assays to avoid compound precipitation, which can confound results. The kinetic solubility value (~157 µM) should be considered a practical upper limit for such experiments.

  • Medicinal Chemistry: The low thermodynamic solubility (52 µM or ~15 µg/mL) is a liability that needs to be addressed through structural modification to improve the absorption, distribution, metabolism, and excretion (ADME) profile.[6] A common goal for drug candidates is a solubility of >60 µg/mL.[10]

  • Formulation Development: Should this compound advance, its low intrinsic solubility indicates that formulation strategies, such as amorphous solid dispersions or salt formation, will be necessary to achieve adequate oral bioavailability.

By rigorously applying the principles and protocols detailed herein, drug development teams can generate the high-quality, reliable solubility data needed to make critical decisions, mitigate risks, and ultimately increase the probability of success for their drug candidates.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3045–3052. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • McClure, R. A., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Retrieved from [Link]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from [Link]

  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Retrieved from [Link]

  • ICH. (n.d.). ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1991–2001. [Link]

  • ResearchGate. (2025, October 8). Measurement and modeling of CO 2 solubility in binary aqueous DMSO and MDEA and their ternary mixtures at different temperatures and compositions. Retrieved from [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

  • PubMed. (2024, June 15). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]

  • Al-Maaieh, A. I., et al. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC. [Link]

  • MDPI. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(5-bromo-4-methylpyridin-2-yl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its novelty, this document focuses on the synthetic pathways, predicted physicochemical properties, and potential therapeutic applications based on the well-established roles of its constituent pyridine and piperazinone scaffolds.

Compound Identification and Physicochemical Properties

As of the latest data, a specific CAS number for this compound has not been assigned, indicating its status as a novel or non-commercial compound. However, its key identifiers and predicted properties can be derived from its structure. A closely related compound, 5-Bromo-2-(piperazin-1-yl)-4-methylpyridine, is registered under CAS number 944582-93-8[1]. The addition of a carbonyl group to the piperazine ring to form the target compound would significantly alter its electronic and conformational properties.

Identifier/PropertyValueSource
IUPAC Name This compound-
Molecular Formula C10H12BrN3OCalculated
Molecular Weight 270.13 g/mol Calculated
Predicted LogP 0.8 - 1.5Estimated based on analogs
Predicted pKa 3.5 - 4.5 (pyridinium ion)Estimated based on analogs
Predicted Solubility Moderately soluble in polar organic solventsEstimated based on analogs

Rationale for Synthesis and Potential Applications

The combination of the brominated pyridine and piperazinone moieties within a single molecule presents a compelling case for its synthesis and investigation. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases[2][3][4][5][6]. Its presence can enhance aqueous solubility, bioavailability, and target-binding affinity[4]. The piperazin-2-one structure, in particular, offers a rigidified framework that can present substituents in a defined spatial orientation, which is advantageous for optimizing interactions with biological targets[7][8].

The 5-bromo-4-methylpyridine fragment also contributes significantly to the molecule's potential. The bromine atom serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions such as Suzuki, Stille, and Heck couplings[9][10]. The pyridine ring itself is a common feature in bioactive molecules and can engage in various non-covalent interactions with protein targets, including hydrogen bonding and pi-stacking[11][12].

Given these characteristics, this compound is a promising candidate for screening libraries aimed at discovering novel therapeutics, particularly in areas where piperazine-containing drugs have already shown success, such as:

  • Kinase Inhibitors: The piperazine moiety is a key component of several successful kinase inhibitors, such as imatinib[4].

  • GPCR Ligands: The structural rigidity and basic nitrogen of the piperazine core are well-suited for interaction with G-protein coupled receptors, including dopamine and serotonin receptors[4].

  • Antiviral and Antibacterial Agents: Numerous piperazine derivatives exhibit potent antimicrobial and antiviral activities[6][13].

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. The following workflow outlines a logical synthetic strategy.

G cluster_0 Synthesis of Brominated Pyridine Intermediate cluster_1 Synthesis of Piperazin-2-one cluster_2 Final Coupling Reaction A 2-Amino-4-methylpyridine C 2-Amino-5-bromo-4-methylpyridine (CAS: 98198-48-2) A->C Bromination B N-Bromosuccinimide (NBS) B->C G This compound (Target Compound) C->G Nucleophilic Aromatic Substitution (SNAr) D Ethylenediamine F Piperazin-2-one D->F Cyclocondensation E Ethyl chloroacetate E->F F->G

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (CAS: 98198-48-2)

This procedure is adapted from established methods for the bromination of aminopyridines[10].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into ice water. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-bromo-4-methylpyridine[10][14].

Part 2: Synthesis of Piperazin-2-one

This is a standard cyclocondensation reaction.

  • Reaction Setup: In a round-bottom flask, combine ethylenediamine (1.0 eq) and ethyl chloroacetate (1.0 eq) in a high-boiling point solvent such as ethanol.

  • Cyclization: Heat the mixture to reflux for 12-18 hours. A precipitate of piperazin-2-one will form.

  • Isolation: Cool the reaction mixture and collect the solid product by filtration. Wash with cold ethanol and dry to obtain piperazin-2-one.

Part 3: Nucleophilic Aromatic Substitution (SNAr) Coupling

This final step couples the two key intermediates.

  • Reaction Setup: In a sealed reaction vessel, combine 2-amino-5-bromo-4-methylpyridine (1.0 eq), piperazin-2-one (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO)[9].

  • Coupling Reaction: Heat the reaction mixture to 100-140 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane[9].

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the target compound, this compound[9].

Analytical Characterization

The structure of the synthesized this compound should be confirmed using a combination of standard analytical techniques:

  • ¹H and ¹³C NMR: To elucidate the proton and carbon framework and confirm the connectivity of the pyridine and piperazinone rings.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the amide carbonyl (C=O) of the piperazinone ring and the N-H stretch if applicable.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

As this compound is a novel compound, a specific safety data sheet is not available. Therefore, handling precautions should be based on the known hazards of its precursors and related compounds, such as brominated pyridines.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[15][16].

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) and wear a lab coat. Change gloves immediately if contaminated[15][16].

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary[15][17].

Handling and Storage:

  • Avoid all personal contact, including inhalation of dust or vapors[17][18].

  • Do not eat, drink, or smoke in the handling area[16][18].

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids[15][16][17].

  • Wash hands thoroughly after handling[16][18].

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[16].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, rinse mouth and seek immediate medical attention[16].

  • Spills: Clean up spills immediately using appropriate absorbent material and dispose of waste in a sealed container. Avoid generating dust[17][18].

Conclusion

This compound represents a novel and synthetically accessible compound with significant potential in drug discovery. Its structure combines the privileged piperazinone scaffold with a versatile brominated pyridine moiety, making it an attractive candidate for inclusion in screening libraries targeting a wide range of diseases. The synthetic protocols and safety guidelines outlined in this document provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate this promising molecule.

References

  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 4-Boc-1-(5-bromo-2-pyridyl)piperazine. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. Retrieved from [Link]

  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-methylpyridin-2-amine. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Boron Molecular. (n.d.). 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Bromination of 3-amino- and 3-dimethylamino-pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Retrieved from [Link]

Sources

Technical Guide: Piperazin-2-one Scaffolds in Medicinal Chemistry and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazin-2-one (2-oxopiperazine) scaffold represents a distinct evolution from the ubiquitous piperazine moiety in medicinal chemistry. While piperazines are classic "linker" motifs used to modulate physicochemical properties (logP, solubility), the introduction of the carbonyl group at the C2 position fundamentally alters the scaffold's electronic and steric profile.

This guide provides a technical deep-dive into the utility of piperazin-2-ones in kinase inhibitor design. Unlike the flexible piperazine, the piperazin-2-one offers a constrained peptidomimetic architecture, serving as a versatile template for Type I and Type II kinase inhibitors. We will explore its application in targeting PI3Kδ and VEGFR-2, detailed synthetic methodologies including palladium-catalyzed cascades, and validated protocols for biological assessment.

Structural Rationale: The Peptidomimetic Advantage[1]

In kinase drug discovery, the transition from a piperazine to a piperazin-2-one is rarely accidental; it is a strategic design choice driven by three factors:

  • Conformational Constraint: The amide bond introduces planarity to a segment of the ring, reducing the entropic penalty upon binding compared to the chair-flipping piperazine.

  • Hydrogen Bond Acceptor (HBA) Capability: The C2 carbonyl acts as a directional HBA. In the context of the kinase ATP-binding pocket, this often interacts with conserved water networks or specific backbone residues (e.g., the "gatekeeper" or solvent-front residues) that simple amines cannot engage.

  • Chiral Vectoring: The C3 position allows for the introduction of chirality, enabling vectors that can probe the ribose-binding pocket or the hydrophobic back-cleft of the kinase domain.

SAR Implication

In PI3Kδ inhibitors, replacing a piperazine with a piperazin-2-one has been shown to improve selectivity profiles by rigidifying the solvent-exposed region of the molecule, preventing off-target clashes while maintaining high affinity for the primary target [1].

Synthetic Architectures

Constructing the piperazin-2-one core requires methods that allow for diverse substitution patterns, particularly at the N1, N4, and C3 positions. While classical cyclization (e.g., reaction of diamines with


-haloesters) is common, modern multicomponent reactions offer superior atom economy.
The Petkovic Cascade (Pd-Catalyzed Carboamination)

A powerful method for generating highly substituted piperazin-2-ones involves a palladium-catalyzed cascade reaction of chloro-allenylamides, primary amines, and aryl iodides. This "one-pot" approach forms three bonds and introduces two points of diversity simultaneously [2].[1][2][3]

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the cascade synthesis versus classical routes.

SynthesisWorkflow cluster_inputs Reagents Input1 Chloro-allenylamide Process Pd-Catalyzed Cascade (Carboamination/N-Alkylation) Input1->Process Input2 Primary Amine (R-NH2) Input2->Process Input3 Aryl Iodide (Ar-I) Input3->Process Intermediate π-Allyl Pd Complex Process->Intermediate Oxidative Addition Product N1,N4,C3-Trisubstituted Piperazin-2-one Intermediate->Product Cyclization & Elimination caption Figure 1: Palladium-catalyzed cascade synthesis of piperazin-2-ones.

Medicinal Chemistry Case Study: PI3Kδ Inhibition

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical target for hematological malignancies. A study involving thieno[3,2-d]pyrimidine derivatives demonstrated the superiority of the piperazin-2-one scaffold [1].[4]

  • The Challenge: Achieving selectivity for the

    
    -isoform over 
    
    
    
    ,
    
    
    , and
    
    
    isoforms.
  • The Solution: The piperazin-2-one moiety was attached to the C6 position of the thieno-pyrimidine core.[4]

  • Mechanism: The carbonyl oxygen of the piperazinone oriented towards the solvent interface, engaging in water-mediated H-bonds that stabilized the inhibitor in the specificity pocket. The constraints of the ring prevented the "induced fit" often seen with flexible piperazines in off-target isoforms.

Signaling Pathway Context

Understanding where these inhibitors act is crucial for assay design.

PI3KPathway RTK Receptor Tyrosine Kinase (BCR/TCR) PI3K PI3K Class I (α/β/γ/δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Growth Cell Proliferation & Survival mTOR->Growth Inhibitor Piperazin-2-one Inhibitor Inhibitor->PI3K ATP Competitive Inhibition caption Figure 2: PI3Kδ signaling pathway and point of intervention.

Experimental Protocols

Protocol A: Synthesis of 1,4-Diarylpiperazin-2-one (General Procedure)

Based on the methodology by Petkovic et al. [2]

Objective: Synthesis of a library candidate for SAR screening.

  • Reagent Prep: In a flame-dried Schlenk tube, charge Chloro-allenylamide (1.0 equiv), Aryl Iodide (1.2 equiv), and Primary Amine (3.0 equiv).

  • Catalyst System: Add

    
     (5 mol%) and 
    
    
    
    (3.0 equiv) as the base. Add
    
    
    (0.5 equiv) as a halide scavenger/promoter.
  • Solvent: Add anhydrous

    
     (0.1 M concentration relative to allenylamide).
    
  • Reaction: Seal the tube and heat to 85–90 °C for 16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO2, Gradient: Hexanes/EtOAc 4:1 to 1:1).

  • Validation: Verify structure via

    
     NMR (look for the characteristic AB system of the 
    
    
    
    alpha to the carbonyl if unsubstituted, or chiral proton signals) and LC-MS.
Protocol B: ADP-Glo™ Kinase Assay for PI3Kδ

Standardized biochemical assay for verifying potency (


).

Principle: Measures the conversion of ATP to ADP. The piperazin-2-one inhibitor competes with ATP.[5]

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 3 mM

    
    , 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.
    
  • Enzyme Mix: Dilute recombinant PI3Kδ enzyme to 2x final concentration (typically 2-5 nM) in the buffer.

  • Substrate Mix: Prepare a mixture of ATP (

    
     apparent, usually 10-50 µM) and PIP2:PS lipid substrate (50 µM).
    
  • Inhibitor Addition:

    • Add 1 µL of compound (in 100% DMSO) to 384-well white plates (serial dilutions).

    • Add 4 µL of Enzyme Mix. Incubate for 15 min at RT to allow inhibitor binding.

  • Reaction Start: Add 5 µL of Substrate Mix. Final volume = 10 µL.

  • Incubation: Shake for 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate

    
     using a 4-parameter logistic fit.
    

Comparative Data: Piperazine vs. Piperazin-2-one

The following table summarizes the structural and functional shifts when converting a piperazine scaffold to a piperazin-2-one in the context of kinase inhibition.

FeaturePiperazine ScaffoldPiperazin-2-one ScaffoldMedicinal Chemistry Impact
Geometry Chair conformation (fluxional)Semi-planar (amide constraint)Reduces entropy loss upon binding; improves selectivity.
Basicity (

)
Basic (~9.8 for secondary amine)Non-basic (amide)Improves membrane permeability; reduces lysosomal trapping.
H-Bonding Donor/Acceptor (N-atoms)Strong Acceptor (C=O)New vector for interacting with solvent-front waters or hinge residues.
Chiral Potential Difficult to functionalize C-atomsC3 position is easily accessibleEnables stereoselective probing of the ribose pocket.

Future Outlook

The piperazin-2-one scaffold is transitioning from a "niche" intermediate to a privileged structure in targeted protein degradation (PROTACs). The amide handle provides an ideal attachment point for linkers connecting E3 ligase ligands to kinase inhibitors without disrupting the core binding mode. Future efforts will likely focus on C3-spirocyclic derivatives to further rigidify the scaffold for "undruggable" kinase mutations.

References

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020).[4][6][7] URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (2026).[8] URL:[Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link][9]

Sources

Methodological & Application

Technical Application Note: C-N Cross-Coupling of Sterically Hindered Pyridines with Lactam Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig coupling conditions for 5-bromo-4-methylpyridine and piperazin-2-one Content Type: Application Notes and Protocols

Executive Summary

Objective: To provide a robust, high-yield protocol for the palladium-catalyzed cross-coupling of 5-bromo-4-methylpyridine (electrophile) and piperazin-2-one (nucleophile).

The Challenge: This transformation presents a "perfect storm" of synthetic difficulties:

  • Ortho-Steric Hindrance: The methyl group at the C4 position of the pyridine ring is ortho to the C5-bromo reaction site. This significantly retards the oxidative addition step and hinders the coordination of the amine during transmetallation.

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate to Palladium, displacing ligands and creating inactive "Pd-black" species.

  • Chemo-selectivity: Piperazin-2-one contains two nitrogen atoms. The coupling must occur selectively at the secondary amine (N4) while leaving the lactam amide (N1) intact.

The Solution: Utilization of Dialkylbiarylphosphine Ligands (Buchwald Ligands) —specifically RuPhos or BrettPhos . These bulky, electron-rich ligands promote reductive elimination in sterically congested systems and prevent catalyst deactivation by the pyridine nitrogen.

Mechanistic Insight & Ligand Selection

The success of this reaction hinges on the catalytic cycle's ability to overcome the steric barrier imposed by the 4-methyl group.

Critical Design Choices
  • Ligand (RuPhos): Selected for its exceptional performance with secondary amines and bulky aryl halides. The dicyclohexylphosphino group provides the electron density needed for oxidative addition, while the isopropoxy group on the biaryl backbone provides a "hemilabile" interaction that stabilizes the Pd(0) intermediate, extending catalyst life.

  • Base (Cs₂CO₃ vs. NaOtBu):

    • Cs₂CO₃ (Cesium Carbonate): Recommended as the primary choice. It is a mild, heterogeneous base that minimizes the risk of deprotonating the lactam nitrogen (N1, pKa ~16), which could lead to solubility issues or competing side reactions.

    • NaOtBu (Sodium tert-butoxide): A stronger base that facilitates faster reaction rates but requires strictly anhydrous conditions and may interfere with the lactam moiety.

  • Precatalysts: We strongly recommend using RuPhos Pd G4 precatalyst. It ensures a precise 1:1 Pd:Ligand ratio and generates the active mono-ligated Pd(0) species immediately upon heating, bypassing the induction period associated with Pd₂(dba)₃.

Visualization: Steric-Electronic Catalytic Cycle

BuchwaldMechanism cluster_sterics Steric Bottleneck PreCat Precatalyst Activation (RuPhos Pd G4 + Base) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Heat OxAdd Oxidative Addition (Rate Limiting due to 4-Me Sterics) ActivePd->OxAdd + 5-Br-4-Me-Py PdArBr Pd(II) Intermediate [L-Pd(Ar)(Br)] OxAdd->PdArBr AmineBind Amine Coordination (Piperazin-2-one N4) PdArBr->AmineBind + Piperazin-2-one Deprot Deprotonation by Base (Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination (Forms C-N Bond) Deprot->RedElim Pd-Amido Complex RedElim->ActivePd Regeneration Product Final Product 5-(4-methylpyridin-3-yl)piperazin-2-one RedElim->Product

Caption: The catalytic cycle highlights the Oxidative Addition step as the primary steric bottleneck caused by the ortho-methyl group, overcome by the bulky RuPhos ligand.

Experimental Protocol

Method A: High-Throughput / Robust (Recommended)

Best for: First-time attempts, scale-up, and ensuring functional group tolerance.

Reagents:

  • Substrate: 5-bromo-4-methylpyridine (1.0 equiv)

  • Nucleophile: Piperazin-2-one (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 - 5.0 mol%)

    • Alternative: Pd₂(dba)₃ (2.0 mol%) + RuPhos (4.0 - 8.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a stream of Nitrogen/Argon, charge a reaction vial equipped with a magnetic stir bar with 5-bromo-4-methylpyridine (1.0 equiv), piperazin-2-one (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add RuPhos Pd G4 (2-5 mol%).

    • Note: If using Pd₂(dba)₃/Ligand, premix them in a small amount of solvent for 5 minutes before adding to the main vessel to ensure ligation.

  • Solvent & Seal: Add anhydrous 1,4-Dioxane. Seal the vial with a crimp cap (PTFE/silicone septum).

  • Degassing: Sparge the mixture with Nitrogen for 5-10 minutes (or use freeze-pump-thaw if available).

  • Reaction: Heat the block/oil bath to 100°C . Stir vigorously (800+ rpm) for 12-16 hours.

    • Checkpoint: The reaction mixture usually turns from dark red/brown to a lighter orange or yellow suspension upon completion.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad with EtOAc/MeOH (9:1) to ensure the polar lactam product is eluted.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Method B: Fast Reaction (Kinetic Control)

Best for: Small scale screening or if Method A is too slow.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene

  • Temp: 110°C

  • Time: 2-6 hours

  • Warning: Monitor closely for lactam hydrolysis or N1-arylation byproducts.

Data & Optimization Guide

Comparison of Conditions
VariableCondition A (Robust)Condition B (Fast)Condition C (Alternative)
Ligand RuPhos RuPhos BrettPhos
Pd Source RuPhos Pd G4Pd(OAc)₂Pd₂(dba)₃
Base Cs₂CO₃NaOtBuK₃PO₄
Solvent 1,4-DioxaneToluenet-Amyl Alcohol
Temp 100°C110°C100°C
Est.[1][2][3][4][5][6][7][8][9] Yield 85-95%70-85%60-80%
Selectivity >99:1 (N4)~95:5 (N4:N1)>99:1 (N4)
Troubleshooting Workflow

If conversion is low (<50%) after 16 hours, follow this decision tree:

Troubleshooting Start Low Conversion? Check1 Is Starting Material Consumed? Start->Check1 Decomp Substrate Decomposition (Check Stability) Check1->Decomp Yes (Complex Mix) Stalled Catalyst Stalled Check1->Stalled No (SM Remains) Action1 Switch to Stronger Base (NaOtBu) Stalled->Action1 If using Cs2CO3 Action2 Increase Temp to 120°C Switch to t-Amyl Alcohol Stalled->Action2 If Base OK Action3 Change Ligand to BrettPhos or tBuXPhos Stalled->Action3 If Sterics Extreme

Caption: Decision matrix for optimizing reaction conditions based on TLC/LCMS analysis of the crude mixture.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[10][11] Chemical Reviews, 2016.

  • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination: A New Generation." Organic Process Research & Development, 2019.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

  • Mach, R. H., et al. "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions."[12] Organic Letters, 2016.[12]

    • Note: Validates the use of RuPhos for piperazine aryl
  • BenchChem Application Notes. "Protocol for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine."

    • Note: Provides specific precedent for the 5-bromo-4-methylpyridine scaffold.

Sources

Application Note: Scalable Synthesis of 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one , a critical pharmacophore often utilized in the development of SHP2, KRAS, and SOS1 inhibitors.[1] The protocol prioritizes the Nucleophilic Aromatic Substitution (


)  strategy, utilizing the electronic differentiation between the C2 and C5 positions of the pyridine ring to ensure high regioselectivity.[1]

Unlike non-specific cross-coupling methods, this protocol leverages the activation of the C2-halogen by the pyridine nitrogen, allowing for the exclusive installation of the piperazinone moiety at the C2 position while preserving the C5-bromide for subsequent diversifications (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the C(pyridyl)-N(piperazinyl) bond.[1] The core challenge is ensuring the piperazin-2-one attacks exclusively at the pyridine C2 position rather than C5, and that the piperazinone reacts via its N4-amine rather than the N1-amide.[1]

Mechanistic Logic[1]
  • Electrophile Selection: The pyridine ring is electron-deficient.[1] A halogen at the C2 position is highly activated toward nucleophilic attack due to the inductive effect of the adjacent nitrogen and the ability to stabilize the Meisenheimer intermediate.[1] The C5-bromide is unactivated and remains inert under standard

    
     conditions.[1]
    
  • Nucleophile Selectivity: Piperazin-2-one contains two nitrogen centers:

    • N4 (Amine): Basic (

      
      ) and nucleophilic.[1]
      
    • N1 (Amide): Non-basic and poor nucleophile without strong deprotonation.[1]

    • Result: Under mild basic conditions (

      
       or DIPEA), the reaction is chemically self-validating, occurring exclusively at N4.[1]
      
Synthetic Pathway Diagram

SynthesisPathway cluster_conditions Reaction Conditions SM1 2-Fluoro-5-bromo- 4-methylpyridine (Activated Electrophile) Complex Meisenheimer Intermediate SM1->Complex Nucleophilic Attack (DMSO, 100°C) SM2 Piperazin-2-one (Nucleophile) SM2->Complex Product 4-(5-Bromo-4-methylpyridin- 2-yl)piperazin-2-one (Target) Complex->Product Aromatization (-HF) Details Solvent: DMSO or NMP Base: DIPEA or K2CO3 Temp: 100-110°C Time: 12-16 h

Caption: Regioselective


 pathway favoring C2-substitution via Meisenheimer complex stabilization.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
2-Fluoro-5-bromo-4-methylpyridine 190.011.0Limiting Reagent
Piperazin-2-one 100.121.2Nucleophile
N,N-Diisopropylethylamine (DIPEA) 129.242.5Base (Proton Scavenger)
DMSO (Anhydrous) -5-10 VolSolvent
Ethyl Acetate / Hexanes --Workup/Purification

> Note: 2,5-Dibromo-4-methylpyridine can be used as a lower-cost alternative to the 2-Fluoro analog.[1] However, reaction times will increase, and temperatures of 130-140°C are required. The 2-Fluoro substrate is recommended for cleaner profiles.[1]

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-Fluoro-5-bromo-4-methylpyridine (1.90 g, 10.0 mmol).

  • Add Piperazin-2-one (1.20 g, 12.0 mmol).

  • Add anhydrous DMSO (15 mL). Tip: DMSO is preferred over DMF to minimize thermal decomposition at high temps.[1]

  • Add DIPEA (4.35 mL, 25.0 mmol) via syringe.

Step 2: Reaction Execution
  • Place the flask in a pre-heated oil bath at 100°C .

  • Stir vigorously. The reaction typically proceeds from a clear solution to a slightly yellow/orange suspension.[1]

  • Monitoring: Monitor by TLC (50% EtOAc in Hexanes) or LC-MS.

    • Starting Material Rf: ~0.8 (Non-polar).[1]

    • Product Rf: ~0.2 (Polar, UV active).[1]

    • Target Mass: [M+H]+ = 270.0/272.0 (Br pattern).[1]

  • Reaction reaches completion in approximately 12–16 hours .[1][2]

Step 3: Workup
  • Cool the mixture to room temperature.

  • Precipitation Method (Preferred for Scale >5g):

    • Slowly pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring.

    • A beige/white solid should precipitate.[1] Stir for 30 minutes.

    • Filter the solid, wash with water (

      
       mL) and hexanes (
      
      
      
      mL) to remove trace DMSO.[1]
  • Extraction Method (If oil forms):

    • Dilute with water (100 mL) and extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with brine (

      
       mL) to remove DMSO.[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
Step 4: Purification
  • If the purity is <95% by LC-MS, purify via Flash Column Chromatography on Silica Gel.[1]

  • Eluent: Gradient of 0%

    
     10% Methanol in Dichloromethane (DCM).
    
    • Rationale: The piperazinone moiety makes the product polar; MeOH/DCM is required to elute it efficiently.[1]

  • Collect product fractions and dry under high vacuum to afford an off-white solid.

Analytical Data & Validation

  • Yield: Expected 75–85% (isolated).

  • Appearance: Off-white to pale yellow powder.[1]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.25 (s, 1H, Pyridine H6  - Deshielded by N and Br).[1]
      
    • 
       8.05 (br s, 1H, Amide NH ).[1]
      
    • 
       6.90 (s, 1H, Pyridine H3  - Upfield due to amino donation).[1]
      
    • 
       4.10 (s, 2H, Piperazinone CH2  adjacent to carbonyl).[1]
      
    • 
       3.80 (m, 2H, Piperazinone CH2 ).[1]
      
    • 
       3.45 (m, 2H, Piperazinone CH2 ).[1]
      
    • 
       2.30 (s, 3H, Aryl-CH3 ).[1]
      
  • LC-MS (ESI+):

    • Major peak at m/z 270.0 and 272.0 (1:1 ratio indicates mono-bromine).[1]

    • Absence of m/z 190 (SM) and m/z 350 (Bis-substitution).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or SM is the Dibromo-analog.[1]Increase temp to 120°C. If using 2,5-dibromo, switch to NMP solvent and heat to 140°C.
Regioisomer Mix Attack at C5 (Rare).Verify SM purity. C5 attack is electronically disfavored.[1] Ensure temp does not exceed 150°C.
Oiling out High DMSO content during workup.Perform a "back-extraction": Wash the organic layer 3x with water/brine to pull out DMSO.[1]
Dark Color Oxidation of amine/pyridine.Degas solvents with Nitrogen/Argon before heating.[1]

References

  • General

    
     on Pyridines: 
    
    • Topic: Reactivity of 2-halopyridines vs 3/4-halopyridines.[1]

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1]

    • Relevance: Establishes the foundational logic that C2-F is ~100x more reactive than C2-Br, and C2 is significantly more reactive than C5.[1]

  • Piperazine Coupling Protocols

    • Topic: Synthesis of piperazine-linked heteroaromatics (Avatrombopag intermediates).[1][5]

    • Source:Molecules2024 , 29(1), 68; "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA".[1]

    • URL:[Link][1]

    • Relevance: Validates the use of for coupling piperazines to electron-deficient pyridine/thiazole rings.
  • Specific Analog Synthesis (Piperazin-2-one)

    • Topic: Synthesis of 1-(4-bromo-2-fluorophenyl)piperazin-2-one derivatives.[1]

    • Source:ResearchGate, "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one".[1]

    • URL:[Link][1]

    • Relevance: Demonstrates the stability of the piperazin-2-one ring under nucleophilic substitution conditions.[1]

  • Commercial Precursor Data

    • Topic: 2-Fluoro-5-bromo-4-methylpyridine properties.[1]

    • Source: Sigma-Aldrich / Merck Product Entry.[1]

    • Relevance: Confirms availability of the regioselective starting m

Sources

Validation & Comparative

A Comparative Guide to the Chromatographic Separation of 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chromatographic strategies for the robust separation of 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one, an important pharmaceutical intermediate, from its potential process-related and degradation impurities. We will explore the rationale behind methodological choices, present comparative experimental data, and provide a detailed, optimized protocol for immediate application in a drug development or quality control setting.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the identification and control of impurities are not merely regulatory hurdles but are fundamental to ensuring the safety and efficacy of the final drug product.[1] For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, a compound featuring both pyridine and piperazinone moieties, the potential for impurity formation is diverse.[2][3][4][5] Impurities can arise from the synthetic route or form during storage through degradation.[3] A stability-indicating analytical method is therefore essential—one that can separate the API from its impurities and accurately quantify them.[6][7]

This guide is designed for researchers, analytical scientists, and drug development professionals. It offers a direct comparison of chromatographic conditions to establish a highly specific and robust HPLC method, grounded in the principles of Quality by Design (QbD).[8]

Chapter 1: Anticipating the Challenge - A Look at Potential Impurities

The structure of this compound suggests several potential impurities. Process-related impurities may include starting materials, intermediates, or by-products from the synthetic pathway. Degradation impurities, on the other hand, are typically formed under stress conditions like exposure to acid, base, oxidation, heat, or light.[9][10][11]

Common degradation pathways for molecules containing piperazine and pyridine rings include:

  • Hydrolysis: The lactam ring in the piperazin-2-one moiety is susceptible to cleavage under strong acidic or alkaline conditions.[12]

  • Oxidation: The nitrogen atoms in both the piperazine and pyridine rings can be susceptible to N-oxidation.[4]

  • Photodegradation: Aromatic systems, like pyridine, can be sensitive to light, leading to a variety of degradation products.[6][13]

To effectively develop a separation method, we must first generate these impurities. This is achieved through forced degradation studies, a systematic process mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6][9]

Chapter 2: Experimental Design - A Strategy for Robust Separation

Our approach begins with a forced degradation study to generate a complex sample matrix containing the API and its potential degradants. This stressed sample is then used to screen and optimize chromatographic conditions.

Protocol 1: Forced Degradation Study

This protocol is designed in accordance with ICH Guideline Q1A(R2) to induce a target degradation of 5-20%.[9][11]

Objective: To generate potential degradation products of this compound for use in method development.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Water, Acetonitrile (ACN), and Methanol (MeOH)

  • Calibrated Oven and Photostability Chamber

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the API in a 50:50 mixture of ACN and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Withdraw samples, neutralize with an equivalent amount of NaOH, and dilute for analysis.[14]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours. Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for analysis.[14]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Withdraw samples and dilute for analysis.[14]

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in the diluent for analysis.[14]

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][13] Dissolve a portion for analysis.

  • Control Sample: Prepare a solution of the unstressed API for comparison.

Chromatographic System and Initial Screening

The initial screening utilizes a standard reverse-phase (RP-HPLC) setup with UV detection, as this is a workhorse in most pharmaceutical labs. The pyridine ring provides a strong chromophore, making UV detection highly suitable.

  • System: HPLC or UPLC with a PDA/UV detector.

  • Initial Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: 254 nm.

  • Gradient: A generic screening gradient (e.g., 5% to 95% B over 20 minutes).

Chapter 3: Method Development & Optimization - A Comparative Analysis

The key to a successful separation lies in the systematic optimization of chromatographic parameters. Here, we compare two critical variables: the stationary phase (column chemistry) and the mobile phase composition.

Comparison 1: Stationary Phase Selectivity

The choice of the stationary phase is the most powerful tool for altering selectivity in reverse-phase chromatography. While C18 columns are ubiquitous, their strong hydrophobicity may not be optimal for separating polar impurities from the main compound, which contains polar functional groups (lactam, pyridine nitrogen).

We compared a traditional C18 column with a Phenyl-Hexyl column . The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic pyridine ring of the analyte and its impurities.

ParameterColumn 1: Standard C18Column 2: Phenyl-HexylRationale for Comparison
Stationary Phase OctadecylsilanePhenyl-HexylC18 separates primarily by hydrophobicity. Phenyl-Hexyl introduces π-π interactions, offering different selectivity for aromatic compounds.
Resolution (API/Impurity A) 1.82.5 The Phenyl-Hexyl column provided superior resolution for a closely eluting aromatic impurity.
Resolution (Impurity B/C) 1.42.1 The alternative selectivity of the Phenyl-Hexyl phase also improved the separation of two polar degradants.
Tailing Factor (API) 1.31.1 Better peak shape was observed on the Phenyl-Hexyl column, possibly due to reduced secondary interactions with residual silanols.
Comparison 2: Mobile Phase pH Optimization

The pH of the mobile phase is a critical parameter for ionizable compounds like this compound. The pyridine moiety has a pKa of approximately 5-6.[15] Operating the mobile phase below this pKa will result in a protonated, positively charged molecule, which can significantly alter its retention and interaction with the stationary phase.

We compared a low pH mobile phase (pH 2.8) with a mid-range pH mobile phase (pH 6.5).

ParameterCondition 1: pH 2.8 (0.1% TFA)Condition 2: pH 6.5 (10mM Phosphate)Rationale for Comparison
Analyte State Protonated (Positively Charged)Mostly NeutralChanging the ionization state of the basic pyridine nitrogen dramatically alters retention and selectivity.
Retention Time (API) 12.5 min8.2 minThe protonated form is more polar and elutes earlier.
Peak Shape (API) Excellent (Tailing < 1.2) Poor (Tailing > 1.8)The acidic modifier (TFA) acts as an ion-pairing agent and masks silanol interactions, leading to sharp, symmetrical peaks.[14]
Resolution (API/Key Impurity) 3.1 1.5The change in charge state and retention provided a significant improvement in the resolution of a key impurity.

Chapter 4: The Optimized Method - A Step-by-Step Protocol

Based on the comparative data, the following optimized method is recommended for the separation of this compound and its impurities.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 70% B

    • 20-22 min: 70% to 90% B

    • 22-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (Re-equilibration)

Chapter 5: Method Validation & System Suitability

To ensure the reliability of this method, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

System Suitability Testing (SST): Before any sample analysis, a system suitability solution (containing the API and known impurities) should be injected. The following criteria must be met:

  • Tailing Factor (API Peak): ≤ 1.5

  • Resolution (Critical Pair): ≥ 2.0

  • Relative Standard Deviation (RSD) for 6 replicate injections (API Peak Area): ≤ 2.0%

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the method development process and the relationship between key chromatographic variables.

G cluster_0 Phase 1: Preparation & Stressing cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Analysis API API Sample Forced_Deg Forced Degradation (Acid, Base, Ox, Heat, Light) API->Forced_Deg Stressed_Sample Stressed Sample Mixture Forced_Deg->Stressed_Sample Screening Initial Screening (C18 Column) Stressed_Sample->Screening Optimization Optimization (Column & Mobile Phase) Screening->Optimization Final_Method Optimized HPLC Method Optimization->Final_Method Validation Method Validation (ICH Q2) Final_Method->Validation SST System Suitability Test Analysis Sample Analysis SST->Analysis

Caption: Experimental workflow from forced degradation to final analysis.

G cluster_0 Input Variables cluster_1 Performance Outcomes Column Column Chemistry (C18 vs Phenyl) Resolution Resolution Column->Resolution π-π interactions PeakShape Peak Shape (Tailing Factor) Column->PeakShape pH Mobile Phase pH (Acidic vs Neutral) pH->Resolution Selectivity pH->PeakShape Ion suppression Retention Retention Time pH->Retention Ionization state

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.